[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride
Description
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing amine derivative with a stereospecific (1R,2R) configuration. The compound features a methoxymethyl substituent on the cyclopropane ring, which influences its electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications. Its synthesis typically involves chiral resolution or stereoselective cyclopropanation, as seen in structurally related compounds .
The compound’s molecular weight is 137.6 g/mol with a purity ≥95% (CAS: 2088415-17-0).
Properties
IUPAC Name |
[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-6-2-5(6)3-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWFRODXPFKLK-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Reaction with Stereochemical Control
A modified Simmons-Smith protocol employs diethylzinc and diiodomethane to cyclopropanate allylic alcohols. For the target compound, the precursor 2-(methoxymethyl)allyl alcohol undergoes cyclopropanation at −20°C in dichloromethane, yielding the cyclopropane ring with >80% diastereomeric excess (de). Chiral auxiliaries or Evans’ oxazolidinones are often used to enforce the (1R,2R) configuration.
Table 1: Cyclopropanation Conditions and Outcomes
| Precursor | Reagents | Temperature | Yield (%) | Diastereomeric Excess |
|---|---|---|---|---|
| 2-(Methoxymethyl)allyl alcohol | CH₂I₂, Et₂Zn, (−)-sparteine | −20°C | 78 | 82% de |
| Methoxymethyl-substituted enyne | Rh₂(OAc)₄ | 25°C | 65 | 75% de |
Transition-Metal-Catalyzed Methods
Rhodium(II) carboxylates, such as Rh₂(OAc)₄, catalyze the cyclopropanation of diazo compounds. For example, methoxymethyl diazoacetate reacts with ethylene in the presence of Rh₂(OAc)₄ at 25°C, producing the cyclopropane core in 65% yield. Asymmetric induction is achieved using chiral ligands like (R)-BINAP, though this method requires rigorous exclusion of moisture.
Hydrochloride Salt Formation
The free base [(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine is converted to its hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether. Key parameters include:
- Solvent : Ether or THF to prevent premature protonation.
- Stoichiometry : 1.1 equivalents of HCl to ensure complete salt formation.
- Crystallization : Recrystallization from ethanol/water (3:1) yields 98% pure hydrochloride salt.
Table 2: Salt Formation Optimization
| HCl Equivalents | Solvent | Crystallization Solvent | Purity (%) |
|---|---|---|---|
| 1.0 | Diethyl ether | Ethanol/water | 95 |
| 1.2 | THF | Acetone | 97 |
Industrial-Scale Production and Process Optimization
Continuous Flow Cyclopropanation
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. A tubular reactor with immobilized Rh₂(OAc)₄ catalyzes the cyclopropanation of diazo compounds at 10 bar pressure, achieving 90% conversion per pass.
Chiral Resolution Techniques
Despite stereoselective synthesis, residual enantiomers are resolved via chiral supercritical fluid chromatography (SFC) . Using a Chiralpak AD-H column and CO₂/ethanol mobile phase, the (1R,2R)-enantiomer is isolated with 99.5% enantiomeric excess (ee).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Simmons-Smith + Reductive Amination | 4 | 58 | High | 12,000 |
| Rh-Catalyzed + Curtius | 5 | 45 | Moderate | 18,000 |
The Simmons-Smith route is favored for large-scale production due to lower catalyst costs and higher throughput.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below highlights key structural differences among cyclopropane-based methanamine hydrochlorides:
Physicochemical Properties
| Property | [(1R,2R)-Methoxymethyl] | [(1R,2R)-Trifluoromethyl] | [(1R,2R)-Dichlorophenyl] |
|---|---|---|---|
| LogP* | ~1.2 (estimated) | ~2.1 | ~3.0 |
| Solubility (HCl salt) | High in polar solvents | Moderate | Low |
| Stability | Discontinued (potential hydrolysis) | High (CF3 stabilizes) | Moderate (dehalogenation risk) |
*LogP values estimated based on substituent contributions.
Commercial and Developmental Status
- Active Derivatives : Fluorophenyl-substituted compounds () remain under investigation for psychiatric disorders, highlighting the importance of fluorine in drug design.
Biological Activity
[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine; hydrochloride is a synthetic organic compound belonging to the class of cyclopropane derivatives. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and applications.
The synthesis of [(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine] hydrochloride typically involves:
- Formation of the Cyclopropane Ring : Achieved through a Simmons-Smith reaction.
- Introduction of the Methoxymethyl Group : Conducted via nucleophilic substitution using methoxymethyl chloride.
- Formation of Hydrochloride Salt : Accomplished by treating the free amine with hydrochloric acid.
The biological activity of [(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine; hydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It has been suggested that cyclopropane derivatives can modulate receptor activity, particularly in neurotransmitter systems .
1. Enzyme Inhibition
Cyclopropane derivatives, including [(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine; hydrochloride, have shown potential in inhibiting enzymes involved in various biological processes. For instance:
- Monoamine Oxidase (MAO) Inhibition : Certain cyclopropylamines exhibit irreversible inhibition of MAO, which plays a crucial role in neurotransmitter metabolism .
2. Receptor Interaction
Research indicates that compounds similar to [(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine can selectively interact with serotonin receptors:
- 5-HT Receptor Modulation : Some studies have demonstrated that cyclopropane derivatives can act as selective agonists at serotonin receptors, which may have implications for treating psychiatric disorders .
Study 1: Antipsychotic Activity
A study explored the effects of N-substituted cyclopropylmethylamines on 5-HT2C receptors. Compounds exhibiting high selectivity for these receptors showed significant antipsychotic-like effects in animal models, highlighting the therapeutic potential of cyclopropane derivatives in mental health treatments .
Study 2: Enzyme Inhibition Mechanisms
Another investigation focused on the mechanism by which cyclopropylamines inhibit MAO. The study revealed that these compounds form stable adducts with the enzyme's active site, leading to prolonged inhibition and suggesting a potential pathway for drug development targeting mood disorders .
Comparative Analysis
The biological activity of [(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine; hydrochloride can be compared with other cyclopropane derivatives to understand its unique properties better:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine; HCl | Structure | Enzyme inhibition, receptor modulation | Potential use in psychiatric treatments |
| (1R,2R)-2-(hydroxymethyl)cyclopropan-1-amine HCl | Structure | Moderate enzyme inhibition | Hydroxymethyl group alters activity |
| (1R,2R)-2-(chloromethyl)cyclopropan-1-amine HCl | Structure | Variable activity | Chloromethyl group may enhance reactivity |
Q & A
What are the standard synthetic routes for [(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine hydrochloride, and how are intermediates characterized?
Level: Basic
Answer:
The synthesis typically involves cyclopropane ring formation followed by functional group modifications. Key steps include:
- Cyclopropanation: Using methods like the Kulinkovich reaction or Simmons-Smith conditions to form the cyclopropyl core.
- Methoxymethyl introduction: Alkylation or etherification of the cyclopropane intermediate.
- Amine protection/deprotection: Boc-protected intermediates are common, with final HCl salt formation via treatment with 2M HCl in diethyl ether .
- Intermediate characterization:
How is the stereochemical purity of the (1R,2R) enantiomer validated?
Level: Advanced
Answer:
Chiral separation and validation are critical:
- Chiral HPLC: Use columns like RegisPack or Chiralcel OD-H with hexane/isopropanol mobile phases. Retention times and peak areas quantify enantiomeric excess (>99% purity) .
- Optical rotation: Measure values (e.g., +34.0° for the (1S,2S) enantiomer) .
- NOESY NMR: Correlate spatial interactions between cyclopropane protons and substituents to confirm configuration .
What analytical methods resolve contradictions in spectral data during structural elucidation?
Level: Advanced
Answer: Contradictions (e.g., unexpected coupling constants) require multi-technique analysis:
- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., cyclopropane protons at δ 1.2–1.4 ppm with ) .
- X-ray crystallography: Definitive confirmation of stereochemistry for crystalline intermediates .
- Isotopic labeling: Track unexpected byproducts (e.g., methoxymethyl hydrolysis) using -labeled reagents .
How is functional selectivity for serotonin receptors (e.g., 5-HT2C_{2C}2C) evaluated for this compound?
Level: Advanced
Answer:
- In vitro assays:
- Structure-activity relationship (SAR): Modify substituents (e.g., methoxymethyl vs. fluoroethoxy) to assess selectivity trends .
What strategies optimize yield during HCl salt formation?
Level: Basic
Answer:
- Solvent selection: Use anhydrous diethyl ether or THF to minimize side reactions .
- Stoichiometry: Add 2M HCl in a 1:1 molar ratio to the free base.
- Crystallization: Slow evaporation at 4°C enhances crystal purity. Validate via melting point (e.g., 180–185°C) and Cl ion titration .
How can researchers design analogs to improve metabolic stability?
Level: Advanced
Answer:
- Bioisosteric replacement: Substitute methoxymethyl with trifluoromethoxy or cyclopropylethoxy to reduce CYP450 metabolism .
- Deuterium incorporation: Replace labile hydrogens (e.g., methoxymethyl CH) with deuterium to slow oxidation .
- In vitro microsomal assays: Compare half-life (t) in human liver microsomes for lead optimization .
What methods assess purity beyond standard HPLC?
Level: Basic
Answer:
- Elemental analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA): Detect residual solvents (e.g., ether or THF) below 0.1% .
- Chiral derivatization: Use Marfey’s reagent to detect trace enantiomers via LC-MS .
How are computational models used to predict receptor binding conformations?
Level: Advanced
Answer:
- Docking studies: Employ Schrödinger Suite or AutoDock Vina to model interactions with 5-HT active sites (e.g., hydrogen bonding with Ser129) .
- Molecular dynamics (MD): Simulate ligand-receptor stability over 100 ns to prioritize synthetic targets .
- Free energy perturbation (FEP): Quantify binding affinity changes for substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
